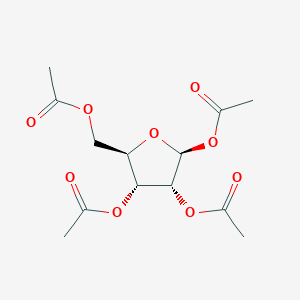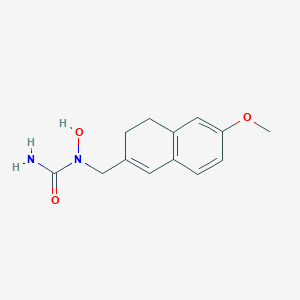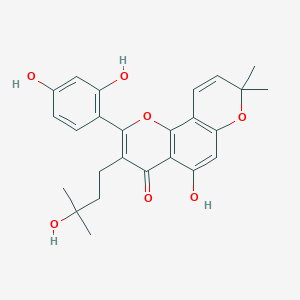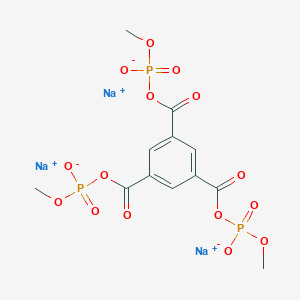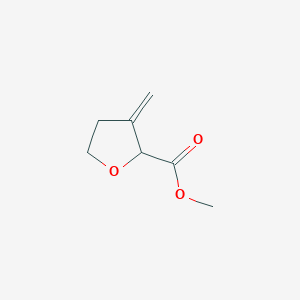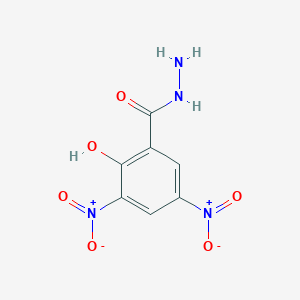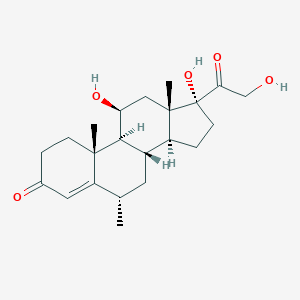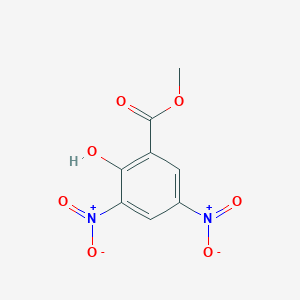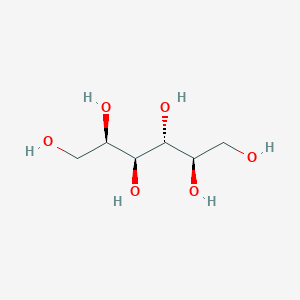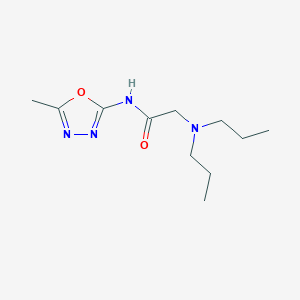
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in many cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroinflammation.
Wirkmechanismus
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide binds to TSPO with high affinity and specificity. TSPO is expressed in many tissues, including the brain, and is involved in the transport of cholesterol and other lipids across the mitochondrial membrane. In addition, TSPO is upregulated in activated microglia and astrocytes in the brain in response to injury or inflammation. 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines by activated microglia and astrocytes, suggesting that it may have anti-inflammatory properties.
Biochemische Und Physiologische Effekte
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects, particularly in the context of neuroinflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by activated microglia and astrocytes. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide in scientific research is its high affinity and specificity for TSPO. This makes it a useful tool for imaging and quantifying neuroinflammation in vivo using PET. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been shown to have anti-inflammatory properties, which may be useful in the development of new treatments for neuroinflammatory diseases.
One of the limitations of using 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide in lab experiments is its cost. 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a relatively expensive compound, which may limit its use in some research settings. In addition, 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has a relatively short half-life in vivo, which may limit its usefulness in longitudinal studies.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties, such as longer half-life and higher brain penetration. In addition, there is growing interest in the use of TSPO ligands for the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Finally, there is potential for the use of TSPO ligands in the development of new imaging techniques for the diagnosis and monitoring of neuroinflammatory diseases.
Synthesemethoden
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The starting material is 5-methyl-1,3,4-oxadiazol-2-amine, which is reacted with 2-bromoacetyl bromide to form 2-bromo-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide. This intermediate is then reacted with dipropylamine to yield 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has been used in a wide range of scientific research applications, particularly in the field of neuroinflammation. It has been shown to bind specifically to TSPO, which is upregulated in activated microglia and astrocytes in the brain. This makes 2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide a useful tool for imaging and quantifying neuroinflammation in vivo using positron emission tomography (PET).
Eigenschaften
CAS-Nummer |
147396-46-1 |
|---|---|
Produktname |
2-(Dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |
Molekularformel |
C11H20N4O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-(dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H20N4O2/c1-4-6-15(7-5-2)8-10(16)12-11-14-13-9(3)17-11/h4-8H2,1-3H3,(H,12,14,16) |
InChI-Schlüssel |
XYPPATVNMYDYCK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(O1)C |
Kanonische SMILES |
CCCN(CCC)CC(=O)NC1=NN=C(O1)C |
Andere CAS-Nummern |
147396-46-1 |
Synonyme |
Acetamide, 2-(dipropylamino)-N-(5-methyl-1,3,4-oxadiazol-2-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



